ethyl 3-(2-naphthylsulfonyl)propanoate
Overview
Description
Ethyl 3-(2-naphthylsulfonyl)propanoate is an ester. Esters are organic compounds derived from carboxylic acids in which the -OH of the carboxylic group has been replaced by an -OR from an alcohol . They are often responsible for the pleasant fragrances of fruits and flowers .
Molecular Structure Analysis
Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . The general formula for esters is RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom .Chemical Reactions Analysis
Esters can undergo a variety of reactions, including hydrolysis. Hydrolysis is a reaction with water that splits esters into carboxylic acids (or their salts) and alcohols . This reaction can be catalyzed by both acids and bases .Mechanism of Action
The mechanism of action for esters typically involves the breaking and forming of bonds in chemical reactions. For instance, in the formation of an ester from a carboxylic acid and an alcohol, a hydrogen from the acid and a hydroxyl group from the alcohol are removed to form water, and the remaining parts of the molecules combine to form the ester .
Future Directions
The future directions for research on ethyl 3-(2-naphthylsulfonyl)propanoate could involve exploring its potential applications in various fields, such as the fragrance industry, given the characteristic pleasant odors of many esters . Additionally, research could focus on sustainable methods for synthesizing this ester .
properties
IUPAC Name |
ethyl 3-naphthalen-2-ylsulfonylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4S/c1-2-19-15(16)9-10-20(17,18)14-8-7-12-5-3-4-6-13(12)11-14/h3-8,11H,2,9-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFIBKUKIUGWGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCS(=O)(=O)C1=CC2=CC=CC=C2C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-naphthalen-2-ylsulfonylpropanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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